

The Role of Phenyl and Alkyl Linker Components in PROTAC Design

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Compound of Interest

Compound Name: *NH₂-Ph-C₄-acid-NH₂-Me*

Cat. No.: *B11885598*

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The "NH₂-Ph" (aminophenyl) group can serve multiple functions in a PROTAC linker. It can act as a rigid structural element that helps to correctly orient the two ends of the PROTAC for optimal ternary complex formation (the complex between the target protein, the PROTAC, and the E3 ligase). The amino group provides a convenient attachment point for further chemical modifications.

The "C₄" alkyl chain provides flexibility and determines the distance between the target protein and the E3 ligase. The length of this chain is a critical parameter in PROTAC design, as it significantly influences the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation.

Quantitative Analysis of PROTAC Performance

The effectiveness of a PROTAC is quantified by several parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein. The latter is typically measured by the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the D_{max} (the maximum percentage of protein degradation achievable).

Below is a table summarizing hypothetical, yet representative, data for a series of PROTACs targeting the Bruton's tyrosine kinase (BTK) protein, using a Pomalidomide-based CRBN ligand and varying the linker length.

PROTAC Compound	Linker Length (atoms)	Target: BTK Binding Affinity (Kd, nM)	E3 Ligase: CRBN Binding Affinity (Kd, nM)	Degradation DC50 (nM)	Degradation Dmax (%)
PROTAC-1	8 (PEG2)	5.2	1500	>1000	<10
PROTAC-2	10 (PEG3)	4.8	1650	50	95
PROTAC-3	12 (PEG4)	5.5	1400	250	80
PROTAC-4	14 (PEG5)	6.1	1700	800	50

This data is illustrative and compiled from general knowledge of PROTAC design principles. Actual values would be specific to the target protein and cell line used.

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and in-cell assays. Below are detailed methodologies for key experiments.

Ternary Complex Formation Assay (e.g., using Fluorescence Resonance Energy Transfer - FRET)

This assay measures the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

- Reagents and Materials: Purified recombinant target protein (e.g., BTK) labeled with a FRET donor (e.g., terbium), purified recombinant E3 ligase complex (e.g., DDB1-CRBN) labeled with a FRET acceptor (e.g., fluorescein), PROTAC compound, assay buffer.
- Procedure:
 - Prepare a solution of the terbium-labeled target protein and fluorescein-labeled E3 ligase complex in the assay buffer.
 - Add the PROTAC compound at various concentrations.

- Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow complex formation.
- Measure the FRET signal using a suitable plate reader (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for fluorescein).
- The FRET ratio is calculated and plotted against the PROTAC concentration to determine the cooperativity of the ternary complex formation.

Target Protein Degradation Assay (e.g., using Western Blot or In-Cell ELISA)

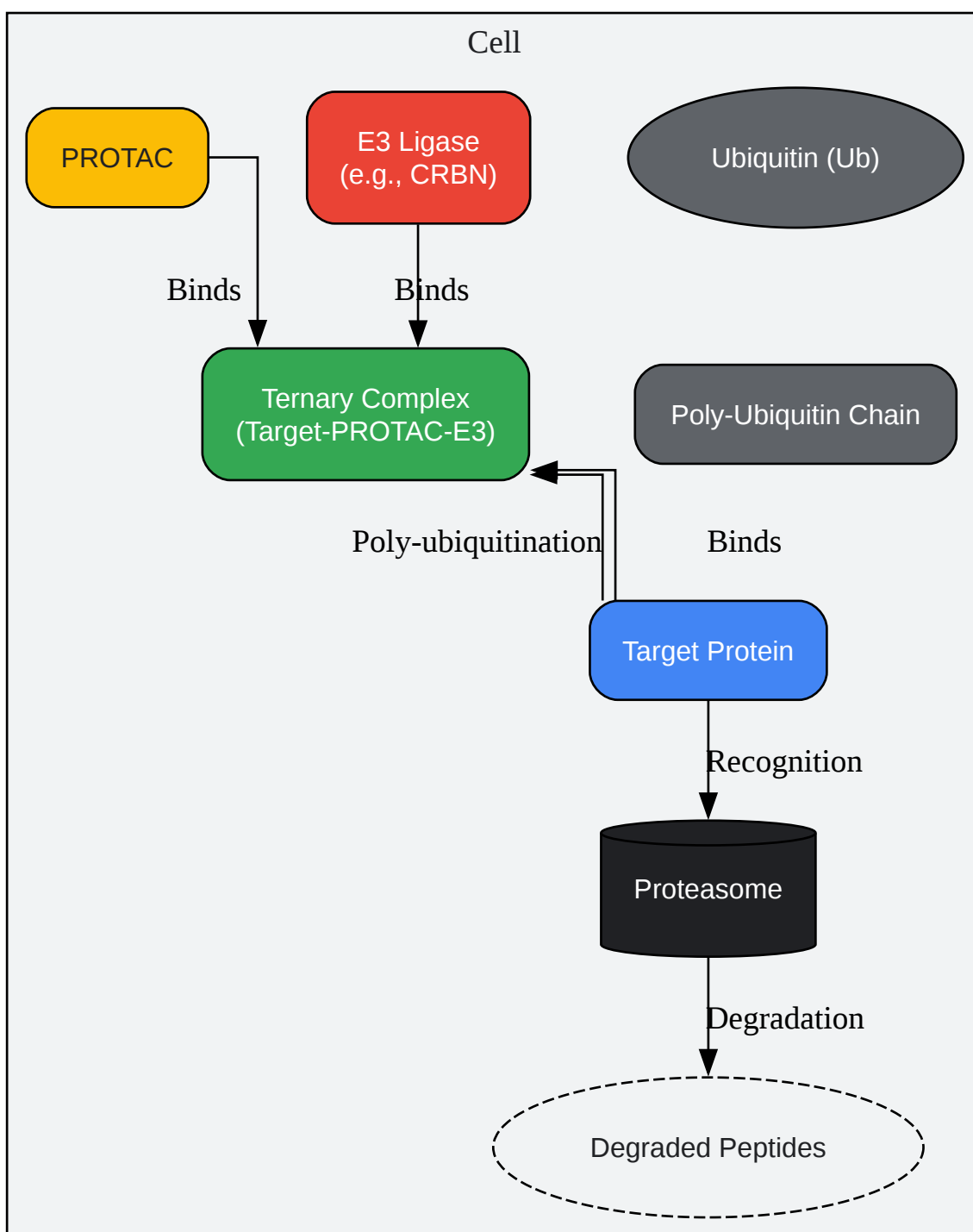
This assay quantifies the reduction in the level of the target protein within cells upon treatment with a PROTAC.

- Reagents and Materials: Cell line expressing the target protein (e.g., a human cancer cell line), cell culture medium, PROTAC compound, lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH), secondary antibody conjugated to an enzyme (e.g., HRP), chemiluminescent substrate.
- Procedure:
 - Seed the cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with the PROTAC compound at a range of concentrations for a specific duration (e.g., 24 hours).
 - Lyse the cells and collect the protein lysates.
 - Determine the protein concentration of each lysate.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western Blot).
 - Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the relative amount of the target protein, normalized to the loading control.
- Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax values.

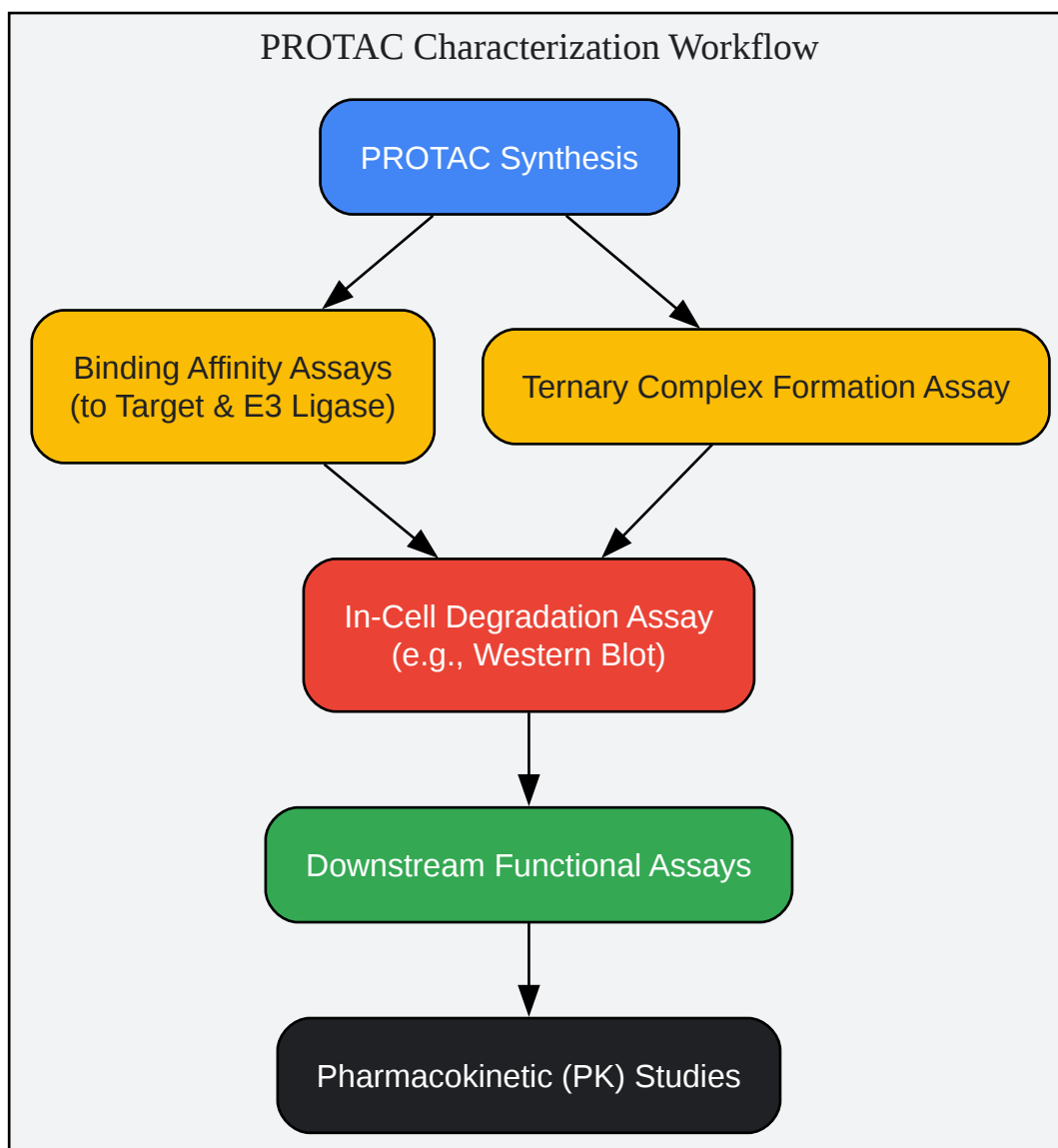
Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research.



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Caption: Mechanism of Action for a PROTAC molecule.



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Caption: A typical experimental workflow for PROTAC characterization.

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